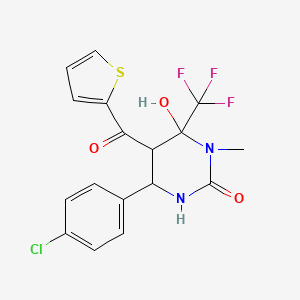
(2E)-N-(5-chloro-2-methylphenyl)-3-(furan-2-yl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2E)-N-(5-chloro-2-methylphenyl)-3-(furan-2-yl)prop-2-enamide is a useful research compound. Its molecular formula is C14H12ClNO2 and its molecular weight is 261.71. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Properties
Synthesis and Antibacterial Properties : A related compound, 3-[2-chloroquinolin-3-yl)methylene]-5-aryl-furan-2(3H)-ones, was synthesized and screened for anti-inflammatory and antibacterial activities. These compounds showed significant activity against Staphylococcus aureus and Escherichia coli, indicating their potential as antibacterial agents (Alam et al., 2011).
Crystal Structure Analysis : Research on a structurally similar compound, 5-(p-bromophenyl)- N,N-bis(2-chloroethyl)-2-furamide, provided insights into the molecular structure and bonding patterns of furan derivatives, which is crucial for understanding the chemical behavior of such compounds (Galešić & Vlahov, 1990).
Potential Applications
Polymer Synthesis : Furan derivatives like furan-2,5-dicarboxylic acid have been utilized in the synthesis of furanic-aliphatic polyamides, offering sustainable alternatives to traditional polyphthalamides. This research opens pathways for using similar furan-based compounds in high-performance material applications (Jiang et al., 2015).
Antiprotozoal Activity : Research on 2,5-bis(4-guanylphenyl)furans demonstrated their efficacy against Trypanosoma rhodesiense, indicating potential antiprotozoal applications. This study highlights the therapeutic possibilities of furan derivatives in treating protozoal infections (Das & Boykin, 1977).
Pharmacological Evaluation : Novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine were synthesized and evaluated for antidepressant and antianxiety activities, demonstrating the potential of furan compounds in neuropsychiatric drug development (Kumar et al., 2017).
Mitochondrial Permeability Transition Inhibition : A study on a compound with a furan-2-yl group linked to a substituted hydantoin showed potent inhibitory activity against Ca²⁺-induced mitochondrial swelling, suggesting potential therapeutic applications in treating vascular dysfunction (Murasawa et al., 2012).
Properties
IUPAC Name |
(E)-N-(5-chloro-2-methylphenyl)-3-(furan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO2/c1-10-4-5-11(15)9-13(10)16-14(17)7-6-12-3-2-8-18-12/h2-9H,1H3,(H,16,17)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJYOMAAESGKOPW-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C=CC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)/C=C/C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

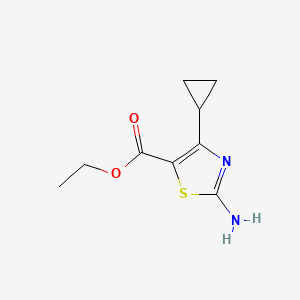


![(2-(Ethylsulfonyl)phenyl)(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2652141.png)
![2-(4-chlorophenoxy)-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2652143.png)
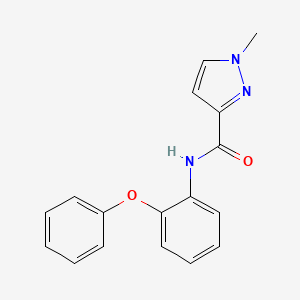
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2652146.png)
![1-[2-(4-methoxyphenyl)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione](/img/structure/B2652148.png)
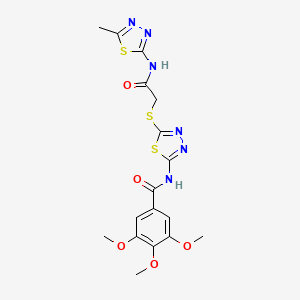
![1-[4-(Difluoromethyl)phenyl]-3,5-dimethylpyrazole-4-carboxylic acid](/img/structure/B2652150.png)
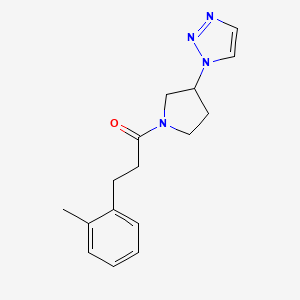
![8-hexyl-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2652156.png)
